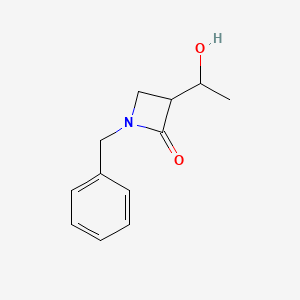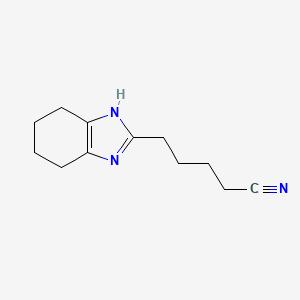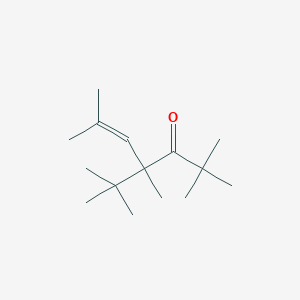![molecular formula C10H8N2 B14390796 (Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile CAS No. 88021-21-0](/img/structure/B14390796.png)
(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile is a chemical compound with a unique bicyclic structure. This compound is known for its interesting reactivity and potential applications in various fields of scientific research. Its structure consists of a bicyclo[2.2.1]heptene ring system with a propanedinitrile group attached, making it a valuable compound for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile typically involves the reaction of bicyclo[2.2.1]hept-2,5-diene with malononitrile under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacking the propanedinitrile group.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring size and structure.
Norbornadiene: A bicyclic diene with similar reactivity but different functional groups.
Uniqueness
(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile is unique due to its combination of a bicyclic structure and a propanedinitrile group. This combination imparts distinct reactivity and potential applications that are not observed in other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
88021-21-0 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enylidene)propanedinitrile |
InChI |
InChI=1S/C10H8N2/c11-5-9(6-12)10-4-7-1-2-8(10)3-7/h1-2,7-8H,3-4H2 |
InChI Key |
RAYFTPRVTYJQOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=C(C#N)C#N)C1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)



![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)

![4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate](/img/structure/B14390775.png)
![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)
![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)
![4-[(E)-(Naphthalen-1-yl)diazenyl]aniline](/img/structure/B14390808.png)
![1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14390812.png)
